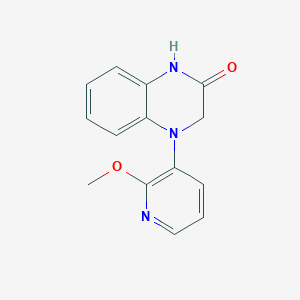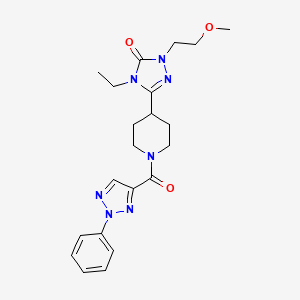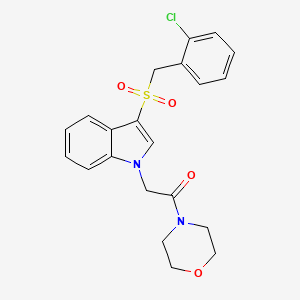![molecular formula C14H15ClFN B2836564 1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride CAS No. 2309468-78-6](/img/structure/B2836564.png)
1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride, commonly known as 4-FA, is a synthetic compound that belongs to the class of amphetamines. It is a psychoactive drug that acts as a stimulant and entactogen. 4-FA is a relatively new drug and its effects on the human body are not yet fully understood. However, it has gained popularity among recreational drug users due to its euphoric effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Several studies have reported on the synthesis and structural characterization of compounds related to 1-[2-(4-Fluorophenyl)phenyl]ethanamine hydrochloride, highlighting its utility in the development of novel chemical entities with potential applications in medicinal chemistry and material science. For example, Pejchal et al. (2015) synthesized a series of novel amides via condensation reactions involving similar ethanamine structures, demonstrating antibacterial and antifungal activities Pejchal, M. Pejchalová, & Růžičková, 2015. Furthermore, studies on compounds like fluorolintane elucidate the synthesis and analytical characterizations of research chemicals, including the challenge of identifying isomers Dybek et al., 2019.
Antimicrobial and Antifungal Activity
Compounds synthesized from related ethanamine structures have been evaluated for their antimicrobial and antifungal properties, with some demonstrating comparable or superior activity to standard medicinal compounds. This underscores the potential of 1-[2-(4-Fluorophenyl)phenyl]ethanamine hydrochloride derivatives in the development of new antimicrobial and antifungal agents Pejchal, M. Pejchalová, & Růžičková, 2015.
Material Science Applications
In material science, derivatives of 1-[2-(4-Fluorophenyl)phenyl]ethanamine hydrochloride have been explored for their potential applications in the synthesis of novel materials with unique properties. For example, compounds synthesized from related ethanamine structures have been investigated for their optical properties and potential use in organic light-emitting diodes (OLEDs) and other photonic applications, demonstrating the versatility of this chemical backbone in material design Tong et al., 2004.
Biochemical Analysis
The use of 1-[2-(4-Fluorophenyl)phenyl]ethanamine hydrochloride derivatives in biochemical analysis, including selective sensing and detection of metal ions, showcases the compound's utility in developing sensitive and selective probes. Zhu et al. (2014) designed a simple cell-permeable long-wavelength fluorophore based on a similar structure, demonstrating its effectiveness as a highly selective probe for Hg2+ in environmental and living systems Zhu, Wang, Liu, Jiang, Du, & Wei, 2014.
Eigenschaften
IUPAC Name |
1-[2-(4-fluorophenyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN.ClH/c1-10(16)13-4-2-3-5-14(13)11-6-8-12(15)9-7-11;/h2-10H,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVRWMCTFIUMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C2=CC=C(C=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2836486.png)



![N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2836490.png)

![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2836492.png)
![N'-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B2836495.png)


![4-Bromo-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B2836501.png)
![3-(2-chlorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2836503.png)

